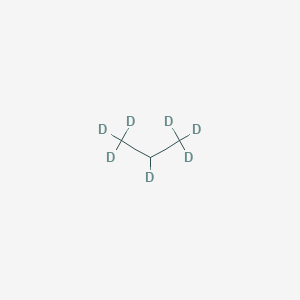ruthenium(II) chloride CAS No. 944451-27-8](/img/structure/B3334570.png)
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride is a useful research compound. Its molecular formula is C54H54Cl2P2Ru and its molecular weight is 936.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 936.212121 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that ruthenium complexes are often used as catalysts in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as C-H Activation . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, often a carbon-metal bond. This can lead to significant changes in the structure and properties of the target molecule .
Biochemical Pathways
The c-h activation process can potentially influence a wide range of biochemical pathways, depending on the specific target molecules involved .
Result of Action
The result of the compound’s action is the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . This can be applied to nitrogen-containing molecules such as N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the C-H Activation process . For instance, the reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol occurs at room temperature .
Analyse Biochimique
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific ligands attached to the ruthenium center .
Cellular Effects
Some ruthenium complexes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Dosage Effects in Animal Models
It is known that the effects of ruthenium complexes can vary with different dosages .
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the localization and accumulation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Subcellular Localization
It is known that ruthenium complexes can be directed to specific compartments or organelles depending on the specific ligands attached to the ruthenium center .
Propriétés
Numéro CAS |
944451-27-8 |
|---|---|
Formule moléculaire |
C54H54Cl2P2Ru |
Poids moléculaire |
936.9 g/mol |
Nom IUPAC |
chlororuthenium(1+);[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride |
InChI |
InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
RDVYAXZMACLMGN-UHFFFAOYSA-L |
SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










ruthenium(II) chloride](/img/structure/B3334563.png)

![{(2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}-1-pyrrolidinyl}[4-(1-pyrrolidinyl)-3-pyridinyl]methanone](/img/structure/B3334580.png)



